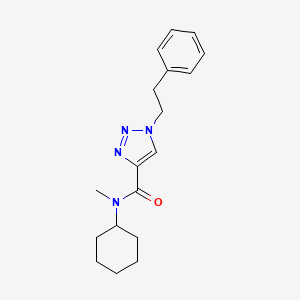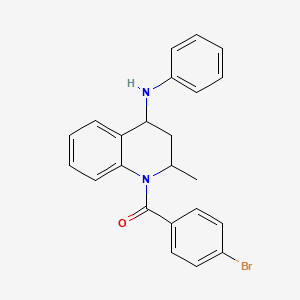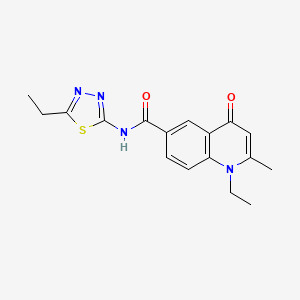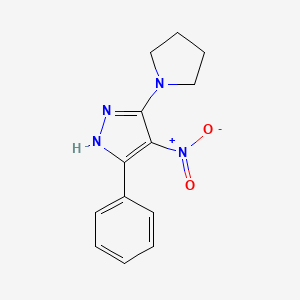
N-cyclohexyl-N-methyl-1-(2-phenylethyl)-1H-1,2,3-triazole-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-cyclohexyl-N-methyl-1-(2-phenylethyl)-1H-1,2,3-triazole-4-carboxamide, also known as CMPT, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. CMPT is a triazole derivative that has been extensively studied for its pharmacological properties.
Mécanisme D'action
The mechanism of action of N-cyclohexyl-N-methyl-1-(2-phenylethyl)-1H-1,2,3-triazole-4-carboxamide is not fully understood, but it is believed to involve the modulation of various signaling pathways in the body. N-cyclohexyl-N-methyl-1-(2-phenylethyl)-1H-1,2,3-triazole-4-carboxamide has been shown to interact with the GABAergic system, which plays a crucial role in the regulation of neuronal excitability. N-cyclohexyl-N-methyl-1-(2-phenylethyl)-1H-1,2,3-triazole-4-carboxamide has also been shown to interact with the opioid system, which is involved in the regulation of pain and mood.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-cyclohexyl-N-methyl-1-(2-phenylethyl)-1H-1,2,3-triazole-4-carboxamide are diverse and depend on the specific application. In medicinal chemistry, N-cyclohexyl-N-methyl-1-(2-phenylethyl)-1H-1,2,3-triazole-4-carboxamide has been shown to exhibit potent analgesic and anti-inflammatory properties. In neuroscience, N-cyclohexyl-N-methyl-1-(2-phenylethyl)-1H-1,2,3-triazole-4-carboxamide has been shown to modulate the GABAergic and opioid systems, leading to changes in neuronal excitability and pain perception. In cancer research, N-cyclohexyl-N-methyl-1-(2-phenylethyl)-1H-1,2,3-triazole-4-carboxamide has been shown to exhibit anticancer activity by inducing apoptosis and inhibiting cell proliferation.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-cyclohexyl-N-methyl-1-(2-phenylethyl)-1H-1,2,3-triazole-4-carboxamide in lab experiments is its relatively simple synthesis method. N-cyclohexyl-N-methyl-1-(2-phenylethyl)-1H-1,2,3-triazole-4-carboxamide is also relatively stable and can be stored for extended periods without significant degradation. However, one limitation of using N-cyclohexyl-N-methyl-1-(2-phenylethyl)-1H-1,2,3-triazole-4-carboxamide in lab experiments is its limited solubility in water, which can make it challenging to administer in vivo.
Orientations Futures
There are several future directions for research on N-cyclohexyl-N-methyl-1-(2-phenylethyl)-1H-1,2,3-triazole-4-carboxamide. One potential direction is the development of more potent and selective analogs of N-cyclohexyl-N-methyl-1-(2-phenylethyl)-1H-1,2,3-triazole-4-carboxamide for use in medicinal chemistry and neuroscience. Another potential direction is the investigation of the potential of N-cyclohexyl-N-methyl-1-(2-phenylethyl)-1H-1,2,3-triazole-4-carboxamide as a treatment for neurodegenerative disorders such as Alzheimer's disease. Additionally, further research is needed to elucidate the precise mechanism of action of N-cyclohexyl-N-methyl-1-(2-phenylethyl)-1H-1,2,3-triazole-4-carboxamide and its potential as an anticancer agent.
Conclusion:
In conclusion, N-cyclohexyl-N-methyl-1-(2-phenylethyl)-1H-1,2,3-triazole-4-carboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. N-cyclohexyl-N-methyl-1-(2-phenylethyl)-1H-1,2,3-triazole-4-carboxamide has been extensively studied for its pharmacological properties, including its analgesic, anti-inflammatory, and anticancer activity. While there is still much to learn about the precise mechanism of action of N-cyclohexyl-N-methyl-1-(2-phenylethyl)-1H-1,2,3-triazole-4-carboxamide, its potential as a therapeutic agent makes it an exciting subject for future research.
Méthodes De Synthèse
The synthesis of N-cyclohexyl-N-methyl-1-(2-phenylethyl)-1H-1,2,3-triazole-4-carboxamide involves the reaction of cyclohexyl isocyanate with N-methyl-2-phenylethylamine in the presence of triethylamine. The resulting intermediate is then treated with 1H-1,2,3-triazole-4-carboxylic acid to yield N-cyclohexyl-N-methyl-1-(2-phenylethyl)-1H-1,2,3-triazole-4-carboxamide. The synthesis of N-cyclohexyl-N-methyl-1-(2-phenylethyl)-1H-1,2,3-triazole-4-carboxamide is relatively straightforward and can be accomplished in a few steps.
Applications De Recherche Scientifique
N-cyclohexyl-N-methyl-1-(2-phenylethyl)-1H-1,2,3-triazole-4-carboxamide has been studied for its potential applications in various fields, including medicinal chemistry, neuroscience, and cancer research. In medicinal chemistry, N-cyclohexyl-N-methyl-1-(2-phenylethyl)-1H-1,2,3-triazole-4-carboxamide has been shown to exhibit potent analgesic and anti-inflammatory properties. In neuroscience, N-cyclohexyl-N-methyl-1-(2-phenylethyl)-1H-1,2,3-triazole-4-carboxamide has been studied for its effects on the central nervous system and its potential as a treatment for neurodegenerative disorders such as Alzheimer's disease. In cancer research, N-cyclohexyl-N-methyl-1-(2-phenylethyl)-1H-1,2,3-triazole-4-carboxamide has been shown to exhibit anticancer activity against various cancer cell lines.
Propriétés
IUPAC Name |
N-cyclohexyl-N-methyl-1-(2-phenylethyl)triazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N4O/c1-21(16-10-6-3-7-11-16)18(23)17-14-22(20-19-17)13-12-15-8-4-2-5-9-15/h2,4-5,8-9,14,16H,3,6-7,10-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZUZBDGNPSKBOI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CCCCC1)C(=O)C2=CN(N=N2)CCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-cyclohexyl-N-methyl-1-(2-phenylethyl)-1H-1,2,3-triazole-4-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(4-chlorobenzyl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetamide](/img/structure/B4899303.png)

![6-chloro-7-[(2-chloro-2-propen-1-yl)oxy]-4-phenyl-2H-chromen-2-one](/img/structure/B4899325.png)

![ethyl 4-(3-{[4-(aminosulfonyl)benzyl]amino}-2,5-dioxo-1-pyrrolidinyl)benzoate](/img/structure/B4899340.png)
![2-[3-(4-chlorophenoxy)benzyl]-1-methyloctahydropyrrolo[1,2-a]pyrazine](/img/structure/B4899347.png)

![5-({[3-nitro-4-(1-piperidinyl)phenyl]sulfonyl}amino)isophthalic acid](/img/structure/B4899366.png)

![9-[3-bromo-4-(2-propyn-1-yloxy)phenyl]-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione](/img/structure/B4899375.png)

![3-[(5-methyl-4-phenyl-1,3-thiazol-2-yl)amino]phenol](/img/structure/B4899386.png)
![3-(3,4-difluorophenyl)-5-(3-methyl-2-furoyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B4899400.png)
